molecular formula C8H14O5 B1310428 Methyl 4,4-dimethoxy-3-oxopentanoate CAS No. 62759-83-5

Methyl 4,4-dimethoxy-3-oxopentanoate

Cat. No.: B1310428
CAS No.: 62759-83-5
M. Wt: 190.19 g/mol
InChI Key: ZQFJOBUKEHFXKY-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethoxy-3-oxopentanoate is an organic compound with the molecular formula C8H14O5. It is an ester and is often used in various chemical syntheses. This compound is known for its unique structure, which includes two methoxy groups and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dimethoxy-3-oxopentanoate can be synthesized through the esterification of 4,4-dimethoxy-3-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to maintain consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions allows for large-scale production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethoxy-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4,4-dimethoxy-3-oxopentanoic acid.

    Reduction: 4,4-dimethoxy-3-hydroxypentanoate.

    Substitution: Various substituted esters depending on the substituent introduced.

Scientific Research Applications

Methyl 4,4-dimethoxy-3-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,4-dimethoxy-3-oxopentanoate involves its functional groups. The methoxy groups and the ketone group participate in various chemical reactions, enabling the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-dimethoxy-3-oxopentanoate is unique due to its specific combination of methoxy and ketone groups, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 4,4-dimethoxy-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(12-3,13-4)6(9)5-7(10)11-2/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFJOBUKEHFXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC(=O)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408094
Record name Methyl 4,4-dimethoxy-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62759-83-5
Record name Methyl 4,4-dimethoxy-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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